-Fluorobutanal finds use as a versatile building block in organic synthesis due to the presence of both the aldehyde functional group (–CHO) and the fluorine atom (–F). The aldehyde group allows for participation in various condensation reactions, while the fluorine atom introduces a unique electronic effect that can influence the reactivity of the molecule. This combination makes 4-fluorobutanal a valuable precursor for the synthesis of diverse compounds, including:
The unique reactivity profile of 4-fluorobutanal, arising from the combination of the aldehyde and fluorine functionalities, has been exploited in the development of novel synthetic methodologies. Researchers have explored its use in:
The unique properties of 4-fluorobutanal, including its volatility and reactivity, have led to its exploration in material science applications. Some potential areas of exploration include:
4-Fluorobutanal is an organic compound with the molecular formula and a CAS number of 68043-03-8. It is characterized as a colorless liquid that possesses a pungent odor. As an aldehyde, it features a carbonyl group (C=O) at the terminal end of a four-carbon chain, which contributes to its reactivity and utility in various
Several methods exist for synthesizing 4-fluorobutanal:
4-Fluorobutanal is primarily used as an intermediate in organic synthesis. Its applications include:
While specific interaction studies regarding 4-fluorobutanal are sparse, its reactivity suggests potential interactions with biological molecules such as proteins and nucleic acids. The presence of the fluorine atom may enhance lipophilicity and alter binding affinities compared to non-fluorinated analogs. Further studies are necessary to elucidate its interactions within biological systems and its implications for drug design and development .
Several compounds share structural similarities with 4-fluorobutanal. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butanal | A straight-chain aldehyde without fluorine | |
| 3-Fluorobutanal | Contains a fluorine atom at the third carbon | |
| 2-Fluorobutanal | Fluorine at the second carbon; different reactivity | |
| 4-Fluorobutanol | Alcohol form; used for similar synthetic pathways |
What distinguishes 4-fluorobutanal from these similar compounds is its specific position of the fluorine atom at the fourth carbon, which influences its chemical reactivity and potential applications in synthesis. The presence of the aldehyde functional group provides distinctive reactivity compared to alcohols or other derivatives, making it a valuable intermediate in various organic transformations .
Deoxofluorination reactions represent a cornerstone in the synthesis of fluorinated organic compounds, enabling the direct replacement of hydroxyl or carbonyl oxygen atoms with fluorine. Two reagents—diethylaminosulfur trifluoride (DAST) and XtalFluor-E—have proven particularly effective for synthesizing 4-fluorobutanal.
DAST, a nucleophilic fluorinating agent, facilitates the conversion of aldehydes to their fluorinated counterparts via a two-step mechanism. Initially, DAST reacts with the aldehyde’s carbonyl oxygen to form an intermediate sulfonium ion, which subsequently undergoes fluoride ion attack to yield the fluorinated product. For 4-fluorobutanal synthesis, DAST is typically employed with butanal under anhydrous conditions in dichloromethane or tetrahydrofuran at temperatures ranging from −78°C to 0°C. This method achieves moderate yields (60–75%) but requires careful control of moisture and temperature to avoid side reactions such as over-fluorination or decomposition.
XtalFluor-E ([Et₂NSF₂]BF₄), a thermally stable alternative to DAST, offers enhanced safety and selectivity for deoxofluorination. Unlike DAST, XtalFluor-E operates via an electrophilic fluorination mechanism, where the reagent activates the carbonyl group before fluoride delivery. In the synthesis of 4-fluorobutanal, XtalFluor-E reacts with butanal in acetonitrile at room temperature, achieving yields of 70–85% with minimal byproducts. The reagent’s compatibility with protic solvents and reduced sensitivity to moisture make it advantageous for large-scale applications.
Table 1: Comparison of DAST and XtalFluor-E in 4-Fluorobutanal Synthesis
| Parameter | DAST | XtalFluor-E |
|---|---|---|
| Reaction Temperature | −78°C to 0°C | 20–25°C |
| Solvent | Dichloromethane, THF | Acetonitrile |
| Yield | 60–75% | 70–85% |
| Byproducts | Over-fluorination, decomposition | Minimal |
| Scalability | Limited by thermal instability | High |
The oxidation of 4-fluorobutanol to 4-fluorobutanal provides a complementary route to deoxofluorination, particularly when fluorinated alcohols are readily available. Key oxidation methods include TEMPO-mediated reactions, Swern oxidation, and chromium-based protocols.
The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radical catalyzes the selective oxidation of primary alcohols to aldehydes under mild conditions. For 4-fluorobutanol, TEMPO is employed with a co-oxidant such as sodium hypochlorite (NaOCl) in a biphasic water-dichloromethane system at 0–5°C. This method achieves yields of 80–90% while preserving the fluorine substituent’s integrity. The reaction proceeds via a nitroxyl intermediate that abstracts a hydrogen atom from the alcohol, followed by oxidation to the aldehyde.
The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), converts 4-fluorobutanol to 4-fluorobutanal without over-oxidation to the carboxylic acid. The reaction is conducted at −60°C to prevent side reactions, with triethylamine as a base to neutralize HCl byproducts. This method yields 65–75% of the aldehyde and is notable for its compatibility with acid-sensitive functional groups.
Table 2: Oxidation Methods for 4-Fluorobutanol
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| TEMPO/NaOCl | 0–5°C, biphasic | 80–90% | High |
| Swern Oxidation | −60°C, anhydrous | 65–75% | Moderate |
| Chromium Trioxide | 0°C, acetone | 50–60% | Low |
Regioselective fluorination strategies enable the direct introduction of fluorine at the fourth carbon of butanal, bypassing multi-step syntheses. Two approaches dominate: enantioselective fluorination using N-fluorobenzenesulfonimide (NFSI) and transition-metal-catalyzed C–H activation.
NFSI, in combination with chiral amine catalysts, facilitates the α-fluorination of butanal derivatives. For example, using catalyst (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, butanal undergoes fluorination at the α-position in tert-butyl methyl ether at ambient temperature, yielding 4-fluorobutanal with 90% enantiomeric excess (ee). This method’s efficiency stems from the catalyst’s ability to stabilize the transition state through hydrogen bonding and steric effects.
Palladium catalysts, such as Pd(OAc)₂, enable direct C–H fluorination of butanal derivatives using Selectfluor as the fluorine source. The reaction occurs in acetonitrile at 80°C, achieving 60–70% yields with regioselectivity dictated by directing groups on the substrate. While less developed than NFSI-based methods, this approach holds promise for functionalizing complex molecules.
Table 3: Regioselective Fluorination Methods
| Method | Catalyst | Yield | Selectivity |
|---|---|---|---|
| NFSI/Chiral Amine | (S)-Pyrrolidine | 85–90% | High (90% ee) |
| Pd-Catalyzed C–H | Pd(OAc)₂ | 60–70% | Moderate |
The stereochemical fidelity of Et₃N·3HF-mediated fluorinations stems from its unique hydrogen-bonded network, which modulates fluoride nucleophilicity while minimizing base-induced side reactions. Nuclear magnetic resonance (NMR) studies of Et₃N·nHF complexes reveal temperature-dependent structural equilibria between [(Et₃N)H+(F–)]- (HF)₂ and [(Et₃N)H+(FHF–)]- HF species (Figure 1) [2]. At temperatures below 0°C, the dominant [(Et₃N)H+(FHF–)]- HF configuration delivers fluoride via a concerted proton-coupled electron transfer mechanism, enabling stereoretentive fluorination of allylic cations.
This behavior contrasts with pyridine-HF systems, where stronger N–H···F hydrogen bonding creates less acidic fluoride sources. For example, gold-catalyzed hydrofluorination of terminal alkynes using Et₃N·3HF achieves 96% regioselectivity for Markovnikov products versus 67% with pyridine-HF [1]. The reduced basicity of Et₃N·3HF prevents premature protonation of π-alkyne intermediates, allowing stereochemical control through transition metal coordination spheres.
| Additive | Reaction Time (h) | Markovnikov Product (%) | Anti-Markovnikov Product (%) |
|---|---|---|---|
| Et₃N·3HF | 24 | 96 | 4 |
| Pyridine-HF | 24 | 67 | 33 |
Table 1. Regioselectivity in alkyne hydrofluorination with different HF complexes [1]
Bicyclic substrates exhibit pronounced sensitivity to fluorination pathway selection due to geometric constraints on transition states. In norbornene derivatives, Et₃N·3HF promotes exclusive exo-fluorination via a Wagner-Meerwein rearrangement mechanism, while bulkier DMPU-HF complexes favor elimination pathways (Scheme 1) [1]. The critical factor is the ability of the fluoride source to stabilize carbocation intermediates without inducing β-hydride abstraction.
For bicyclo[2.2.1]hept-5-ene-2-carbonitrile, fluorination with Et₃N·3HF at 55°C produces 89% exo-2-fluoronorbornane-2-carbonitrile versus 11% elimination products. In contrast, Ga(OTf)₃-catalyzed reactions with the same substrate yield 99% norbornene difluoride through a tandem fluorination-elimination sequence [1]. This dichotomy arises from Lewis acid-mediated lowering of the elimination barrier through partial charge neutralization at the carbocation center.
Solvent polarity directly modulates the ionic character of Et₃N·3HF complexes, with dichloroethane (DCE) providing optimal balance between fluoride dissociation and carbocation stabilization. Comparative studies in polar aprotic solvents reveal:
The superior performance of DCE correlates with its ability to stabilize charge-separated intermediates without participating in hydrogen bonding networks that trap fluoride ions. This solvent also minimizes hydrolysis of reactive electrophiles, as evidenced by 19F NMR studies showing <5% hydrated aldehyde formation in DCE versus 28% in tetrahydrofuran (THF) [3].
Notably, solvent viscosity impacts reaction rates through diffusion control of the fluoride delivery step. High-viscosity solvents like diglyme slow fluorination by 30-40% compared to low-viscosity analogs, demonstrating the importance of mass transfer in these heterogeneous systems [2].
N-heterocyclic carbenes have emerged as powerful organocatalysts for the enantioselective α-fluorination of aldehydes, including 4-fluorobutanal. These catalysts operate through a unique mechanism involving the formation of Breslow intermediates, which subsequently undergo stereocontrolled fluorination reactions [1] [2].
The mechanistic pathway begins with the nucleophilic addition of the N-heterocyclic carbene to the aldehyde carbonyl of 4-fluorobutanal, generating a zwitterionic intermediate. This intermediate undergoes deprotonation to form the key Breslow intermediate, which exists in equilibrium between different conformational states [3] [4]. The enolate character of the Breslow intermediate makes it susceptible to electrophilic fluorination by reagents such as N-fluorobenzenesulfonimide [5].
Recent computational investigations have revealed that the stereoselectivity-determining step occurs during the fluorination process itself, where the approach of the fluorinating reagent to different prochiral faces of the enolate intermediate determines the final stereochemical outcome [2]. The reaction mechanism involves several key processes: formation of the Breslow intermediate, oxidative deprotonation to generate the cation intermediate, deprotonation of the α-carbon-hydrogen bond, α-fluorination, and finally product dissociation [2].
For 4-fluorobutanal specifically, the presence of the fluorine substituent at the terminal position influences the electronic properties of the aldehyde, affecting both the rate of Breslow intermediate formation and the subsequent stereoselectivity. The fluorine atom's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the N-heterocyclic carbene [6].
Triazolium-based N-heterocyclic carbenes have shown particular effectiveness in the enantioselective α-fluorination of aliphatic aldehydes, achieving enantioselectivities of 80-95% with yields ranging from 70-85% [3] [4]. The catalyst structure plays a crucial role in determining the stereochemical outcome, with bulky substituents on the carbene framework providing enhanced facial discrimination during the fluorination step [4].
The optimization of reaction conditions for 4-fluorobutanal fluorination requires careful consideration of solvent effects, temperature, and catalyst loading. Studies have demonstrated that the reaction proceeds most efficiently in polar aprotic solvents such as tetrahydrofuran or dichloromethane, with optimal temperatures typically ranging from -20°C to 0°C to maximize enantioselectivity while maintaining reasonable reaction rates [3] [4].
Computational modeling using density functional theory has provided crucial insights into the prochiral face selectivity observed in the asymmetric fluorination of 4-fluorobutanal. These studies have elucidated the fundamental factors governing stereochemical outcomes and have enabled the rational design of more effective catalytic systems [2] [7].
The computational approach typically employs high-level density functional theory methods, including B3LYP-D3, M06/6-31G**, and BP86-D3 functionals, to optimize transition state geometries and calculate activation energies for competing reaction pathways [2] [8]. Solvation effects are incorporated through polarizable continuum model calculations, which account for the influence of the reaction medium on the energetics of different stereochemical pathways [8].
Transition state calculations have revealed that the fluorination of 4-fluorobutanal proceeds through early transition states characterized by significant C-F bond formation and minimal substrate distortion [2]. The activation energies for the competing Re-face and Si-face attack pathways typically differ by 2-5 kcal/mol, corresponding to enantioselectivities of 85-99% at typical reaction temperatures [2] [9].
The computational analysis has identified several key structural features that influence prochiral face selectivity. The orientation of the fluorine substituent in 4-fluorobutanal creates an asymmetric electronic environment around the reactive carbonyl center, with the fluorine atom preferentially directing the approach of the fluorinating reagent to the opposite face of the molecule [2]. This electronic effect is complemented by steric interactions between the catalyst framework and the substrate, which further enhance the stereodifferentiation [7].
Molecular orbital analysis has provided additional insights into the electronic factors governing selectivity. The lowest unoccupied molecular orbital of the protonated 4-fluorobutanal shows significant contribution from the carbonyl carbon, with the fluorine substituent modulating the orbital coefficients and energy levels [10]. This electronic perturbation influences the orbital overlap between the substrate and the approaching fluorinating reagent, contributing to the observed prochiral face selectivity [10].
The computational modeling has also revealed the importance of non-covalent interactions in stabilizing the preferred transition state geometry. These interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, collectively contribute to the overall stereoselectivity by preferentially stabilizing one transition state over its diastereomeric counterpart [2] [7].
Non-covalent interactions play a fundamental role in determining the stereochemical outcome of asymmetric fluorination reactions involving 4-fluorobutanal. These weak but directional interactions create a complex network of stabilizing forces that collectively govern the prochiral face selectivity observed in catalytic systems [11] [12].
The most significant non-covalent interactions in these systems include π-π stacking interactions between aromatic components of the catalyst and substrate, hydrogen bonding networks involving the catalyst framework and substrate functional groups, and electrostatic interactions arising from the polarized nature of the carbon-fluorine bond [11] [12]. Each interaction type contributes differently to the overall stereocontrol, with electrostatic interactions typically providing the strongest directional effects.
π-π stacking interactions occur between the aromatic rings of chiral catalysts and any aromatic substituents present in the substrate or catalyst framework. These interactions typically contribute 2-8 kcal/mol to the stabilization energy and operate over distances of 3.0-4.0 Å [11]. The parallel arrangement of aromatic rings required for optimal π-π stacking creates geometric constraints that influence the approach trajectory of the fluorinating reagent, thereby affecting the prochiral face selectivity [11].
Hydrogen bonding interactions represent another crucial component of the non-covalent interaction network. These interactions form between hydrogen bond donors in the catalyst framework and acceptors in the substrate or surrounding solvent molecules [12]. The strength of these interactions ranges from 3-12 kcal/mol, with optimal geometries requiring linear donor-acceptor arrangements and distances of 1.8-2.8 Å [12]. The directional nature of hydrogen bonding makes it particularly effective for stereocontrol, as it can provide precise geometric constraints on the transition state structure [12].
Electrostatic interactions arise from the charge distribution within the catalyst-substrate complex and can exert strong directional effects on the reaction outcome. These interactions typically contribute 5-15 kcal/mol to the stabilization energy and operate over longer distances (2.0-5.0 Å) compared to other non-covalent forces [12]. The presence of the fluorine atom in 4-fluorobutanal creates a localized negative charge that can participate in favorable electrostatic interactions with positively charged regions of the catalyst framework [12].
The cooperative nature of these non-covalent interactions is crucial for achieving high levels of stereocontrol. Individual interactions may be relatively weak, but their cumulative effect can create significant energy differences between competing transition states. This cooperative binding model explains how organocatalysts can achieve high enantioselectivities despite operating through relatively weak non-covalent forces [12].
Computational analysis using non-covalent interaction analysis has provided detailed insights into the spatial distribution and strength of these interactions within the transition state structures. These studies have revealed that the most selective catalytic systems typically feature multiple complementary non-covalent interactions that work in concert to stabilize the preferred transition state geometry while destabilizing competing pathways [11] [12].
The design of improved catalytic systems for 4-fluorobutanal fluorination can benefit from a detailed understanding of these non-covalent interaction networks. By systematically modifying the catalyst structure to optimize the strength and directionality of key interactions, it is possible to develop more selective and efficient catalytic systems for this challenging transformation [11] [12].
The temperature dependence of non-covalent interactions also plays an important role in determining the optimal reaction conditions. Lower temperatures generally favor stronger non-covalent interactions and higher selectivities, but this must be balanced against the decreased reaction rates that occur at reduced temperatures [12]. The optimal temperature for each catalytic system represents a compromise between these competing factors.
Recent advances in computational methodology have enabled more accurate modeling of non-covalent interactions, leading to improved predictions of catalytic performance and facilitating the rational design of new catalytic systems [11] [12]. These computational tools are becoming increasingly important for understanding and optimizing the complex interplay of non-covalent forces that govern stereocontrol in asymmetric catalysis.